
3,4-difluoro-N-methylbenzamide
描述
3,4-difluoro-N-methylbenzamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying various biological processes.
作用机制
3,4-difluoro-N-methylbenzamide acts as a pH-sensitive fluorescent probe by undergoing a protonation reaction in acidic environments. This results in a change in the fluorescence intensity and wavelength of this compound, allowing for the detection of intracellular pH changes. This compound also binds to proteins and can disrupt protein-protein interactions, leading to changes in protein folding and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for studying biological processes. It has been shown to cross the blood-brain barrier and accumulate in brain tissue, making it a potential tool for studying neurological diseases. This compound has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
3,4-difluoro-N-methylbenzamide is a small molecule that can easily penetrate cell membranes, allowing for the detection of intracellular pH changes. It is also relatively inexpensive and easy to synthesize, making it a popular tool for scientific research. However, this compound has limited solubility in water and can be difficult to work with in some experimental conditions.
未来方向
There are many potential future directions for the use of 3,4-difluoro-N-methylbenzamide in scientific research. One area of interest is the development of this compound-based probes for detecting pH changes in specific organelles within cells. Another area of interest is the use of this compound as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
科学研究应用
3,4-difluoro-N-methylbenzamide has been widely used as a fluorescent probe for imaging intracellular pH, as well as for studying protein folding and aggregation. It has also been used to study the activity of enzymes such as carbonic anhydrase and to investigate the role of pH in cellular processes. In addition, this compound has been used as a drug candidate for the treatment of cancer and other diseases.
属性
IUPAC Name |
3,4-difluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRGWPNIBPNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)

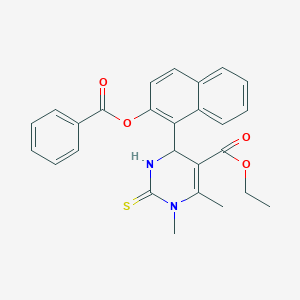
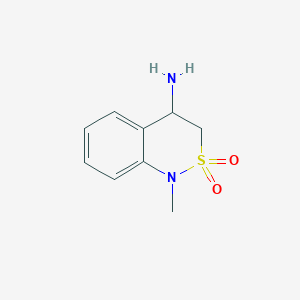
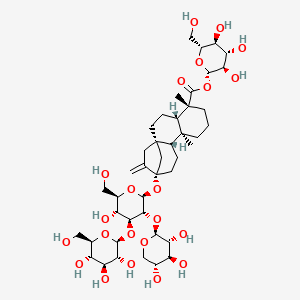
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
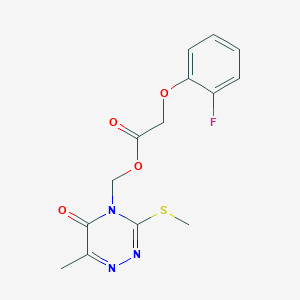
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

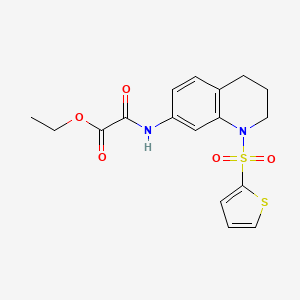
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)